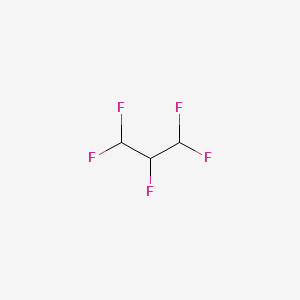

1,1,2,3,3-Pentafluoropropane

Overview

Description

1,1,1,3,3-Pentafluoropropane (HFC-245fa) is a hydrofluorocarbon and a colorless gas primarily used for closed-cell spray foam insulation . It is also known as pentafluoropropane and by its chemical name 1,1,1,3,3-pentafluoropropane .

Synthesis Analysis

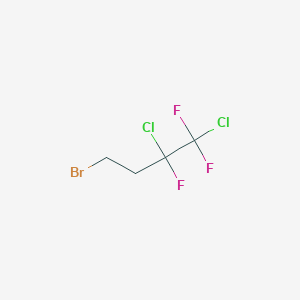

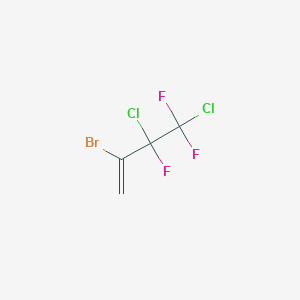

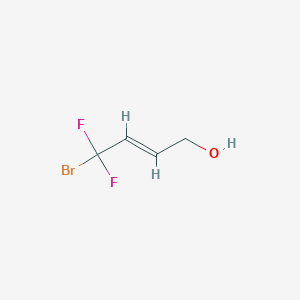

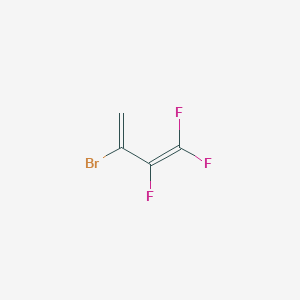

The gas-phase dehydrofluorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa) can synthesize efficiently 1,3,3,3-tetrafluoropropylene (E/Z-HFO-1234ze), 2,3,3,3-tetrafluoropropylene (HFO-1234yf), and 3,3,3-trifluoropropyne (TFP) over the 2ZnO/Cr 2 O 3 catalysts .Molecular Structure Analysis

The molecular formula of 1,1,2,3,3-Pentafluoropropane is CHF. It has an average mass of 134.048 Da and a monoisotopic mass of 134.015488 Da .Chemical Reactions Analysis

The catalyst-free dehydrofluorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa) was systematically evaluated by analyzing the geometry, energetics, and HOMO-LUMO gap of the products, E/Z-1,3,3,3-tetrafluoropropene (HFO-1234ze (E/Z)), as well as kinetic modeling of the reaction at the B3LYP/6-311++G (d,p) level of theory .Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm 3, a boiling point of 30.7±8.0 °C at 760 mmHg, and a vapor pressure of 620.6±0.1 mmHg at 25°C. Its enthalpy of vaporization is 26.5±3.0 kJ/mol, and it has a flash point of -12.6±5.3 °C .Scientific Research Applications

Alkyne Chemistry Synthon

1,1,1,3,3-pentafluoropropane (HFC 245 fa) has been identified as a convenient source for trifluoropropynyllithium, a key component in alkyne chemistry. This compound allows for the preparation of a range of novel and known trifluoropropynyl-containing systems through a one-pot procedure, demonstrating its versatility in this field (Brisdon & Crossley, 2002).

Industrial Manufacturing Methods

In terms of industrial applications, methods have been developed to produce 1,1,1,3,3-pentafluoropropane efficiently and at low cost. These methods involve reactions with hydrogen fluoride in the presence of a noble metal catalyst, showcasing the compound's significance in industrial manufacturing processes (Takubo, Aoyama, & Nakada, 1998).

Surface Tension Measurements

The surface tension of 1,1,1,3,3-pentafluoropropane has been measured across various temperatures, providing essential data for developing van der Waals-type surface tension correlations. This research is crucial for understanding the compound's physical properties and behavior in different conditions (Lin, Duan, & Wang, 2003).

Catalytic Dehydrofluorination

Research on catalytic dehydrofluorination of 1,1,1,3,3-pentafluoropropane to 1,3,3,3-tetrafluoropropene over fluorinated NiO/Cr2O3 catalysts revealed that these catalysts are more active and stable than Cr2O3 alone. This study contributes to the understanding of reaction pathways and catalyst design in chemical processes (Luo et al., 2018).

Organometallic Compounds

The reaction of 1,1,1,3,3-pentafluoropropane with n-butyllithium leads to the generation of trifluoropropynyllithium, which can be used to create various organometallic compounds. This process demonstrates the compound's utility in synthesizing novel fluorocarbon fragments (Brisdon et al., 2003).

Mechanism of Action

Target of Action

1,1,2,3,3-Pentafluoropropane, also known as HFC-245fa, is a hydrofluorocarbon primarily used for closed-cell spray foam insulation . It is a colorless gas that serves as a non-ozone depleting alternative for trichlorofluoromethane (CFC-11) in foam blowing and refrigeration systems, and for dichlorofluoroethane (HCFC-141b) in foam expansion applications . Its primary target is the foam insulation where it is intended to remain trapped .

Mode of Action

It is known that it interacts with its targets (foam insulation) by providing the necessary conditions for foam expansion and insulation .

Pharmacokinetics

It is known that it is nearly non-toxic and has a lifetime of 72 years when it eventually escapes into the atmosphere . It is also known that only minor amounts of unchanged HFC-245fa are excreted in breath (0.7% of inhaled) and urine (0.001%) .

Result of Action

The primary result of the action of this compound is the creation of effective foam insulation. It provides the necessary conditions for foam expansion and insulation, thereby improving the energy efficiency of buildings .

Action Environment

The action of this compound is influenced by environmental factors. It is intended to remain trapped within the foam insulation, but it is practically non-biodegradable and has a lifetime of 7.2 years when it eventually escapes into the atmosphere . It has a high global warming potential of 950 (950 times the global warming effect of CO2) .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1,1,2,3,3-pentafluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5/c4-1(2(5)6)3(7)8/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDWMQNTNBHJEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)(C(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947103 | |

| Record name | 1,1,2,3,3-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24270-66-4 | |

| Record name | 1,1,2,3,3-Pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24270-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,2,3,3-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024270664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2,3,3-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,3,3-Pentafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

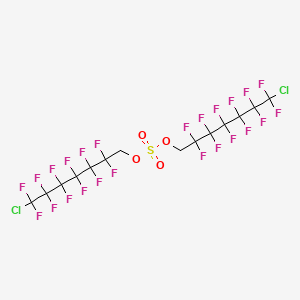

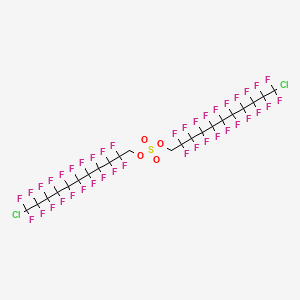

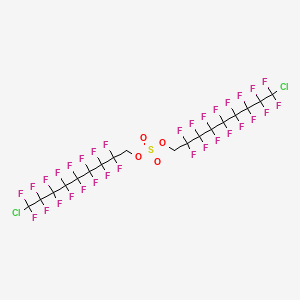

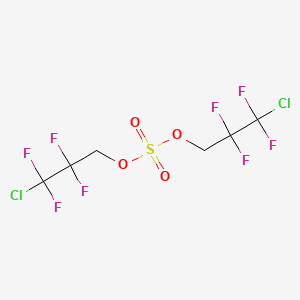

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Phenyl-2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B3040733.png)